2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
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Overview
Description
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a complex organic compound that features a pyrrolidinone ring, an ethoxy group, and a benzamide structure
Preparation Methods
The synthesis of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved by reacting substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced.
Ethoxy Group Introduction: The ethoxy group can be introduced through an esterification reaction involving 2-oxopyrrolidineacetic acid and methanol in the presence of an acid catalyst.
Benzamide Formation: The final step involves the formation of the benzamide structure by reacting the intermediate with phenylamine under suitable conditions.
Chemical Reactions Analysis
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with enzymes, potentially inhibiting their activity. The benzamide structure allows for binding to various receptors, modulating their function .
Comparison with Similar Compounds
Similar compounds include:
- 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The unique combination of the ethoxy group, pyrrolidinone ring, and benzamide structure in 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide makes it distinct in its class.
Properties
IUPAC Name |
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-7-6-11-17(18)20(24)22(16-9-4-3-5-10-16)15-21-14-8-13-19(21)23/h3-7,9-12H,2,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHMFOIWOTLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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